N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 3-oxo group, a 4-(o-tolyl)piperazinyl moiety at position 8, and an N-(4-chlorophenyl)acetamide side chain.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFTPKMIHHNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, have been found to be potent and selective ligands for theD4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family and plays a crucial role in the brain’s reward system.
Biological Activity
N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251678-93-9) is a complex organic compound with potential pharmacological applications. Its structure includes a triazole and piperazine moiety, which are known for their biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is , with a molecular weight of 477.9 g/mol. The structure is characterized by the presence of a chlorophenyl group and a piperazine ring, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.9 g/mol |
| CAS Number | 1251678-93-9 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of piperazine have shown significant antibacterial activity against various strains. In vitro tests indicated that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer properties of compounds related to this compound have been evaluated using MTT assays. For example, compounds derived from similar scaffolds demonstrated IC50 values in the micromolar range against various cancer cell lines . These findings suggest that this compound may also possess anticancer properties warranting further investigation.
Molecular docking studies have been conducted to elucidate the interaction between this compound and target proteins. The results indicate that it may inhibit specific enzymes or receptors involved in disease pathways. For instance, docking studies have shown favorable binding interactions with targets implicated in cancer and infectious diseases .
Case Studies
- Antitubercular Activity : A study explored the design and synthesis of substituted derivatives aimed at combating tuberculosis. Compounds similar to this compound were tested against Mycobacterium tuberculosis. Several showed promising IC50 values ranging from 1.35 to 2.18 μM .
- Cytotoxicity Assessments : Compounds were evaluated for cytotoxic effects on human embryonic kidney (HEK-293) cells to assess their safety profile. Most active compounds demonstrated low toxicity levels, suggesting their potential for therapeutic use without significant adverse effects .
Scientific Research Applications
Chemical Structure and Synthesis
The compound can be represented by the molecular formula C19H19ClN6O and has a molecular weight of 477.9 g/mol. It features a piperazine moiety and a triazole ring, which are known to contribute to its biological activity. The synthesis of this compound typically involves reactions between piperazine derivatives and triazole-containing precursors, often facilitated by coupling agents or catalysts to enhance yield and specificity.
Pharmacological Applications
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Antidepressant and Anxiolytic Activity :
- Compounds with similar structural frameworks have shown promise as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems in the brain, particularly serotonin receptors. This modulation can influence mood regulation and anxiety levels, making N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide a candidate for further investigation in treating mood disorders.
-
Antimicrobial Properties :
- Research into related piperazine derivatives has indicated potential antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is often associated with enhanced antimicrobial efficacy, suggesting that this compound may also exhibit similar properties .
-
Neuroprotective Effects :
- Investigations into compounds with triazole structures have revealed neuroprotective effects, particularly in conditions characterized by oxidative stress. The ability to scavenge free radicals and inhibit lipid peroxidation positions this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antidepressant Activity
A study exploring the effects of novel piperazine derivatives demonstrated that certain compounds exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may share similar mechanisms of action due to its structural similarities to known antidepressants.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of piperazine-based compounds found that modifications to the piperazine ring could enhance activity against various bacterial strains. This insight supports the hypothesis that this compound could be effective against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazolo[4,3-a]pyrazine derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Pharmacological Implications
Receptor Binding Profiles
- Piperazine modifications : The o-tolyl group in the target compound likely enhances dopamine D2/D3 receptor affinity compared to 2-methylphenyl () due to increased lipophilicity and π-π stacking .
- Acetamide variations : The 4-chlorophenyl group (target) vs. 3-isopropylphenyl () may alter selectivity; chloro substituents often improve metabolic stability .
Physicochemical Properties
- Solubility: The target compound’s o-tolyl group reduces aqueous solubility compared to amino-substituted analogs (e.g., compound 55 in ) .
- LogP: Estimated logP ~3.5 (target) vs.
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with precursor functionalization (e.g., chlorophenyl derivatives) followed by sequential coupling of triazolo-pyrazine and piperazine moieties. Key steps include:
- Nucleophilic substitution to introduce the piperazine group.
- Cyclocondensation to form the triazolo-pyrazine core.
- Amide coupling using reagents like EDCI/HOBt for final acetamide linkage. Optimization requires strict control of temperature (e.g., 60–80°C for cyclization), solvents (DMF for polar intermediates, ethanol for precipitation), and catalysts (Lewis acids for regioselectivity). Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which spectroscopic techniques confirm the compound’s structural integrity and purity?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.
- IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 507.2).
- HPLC: Monitors purity (>98%) and identifies impurities using reverse-phase C18 columns .
Q. How are common synthesis-derived impurities identified and mitigated?
Impurities include unreacted intermediates (e.g., residual piperazine derivatives) and byproducts from incomplete cyclization. HPLC-MS tracks impurity profiles, while recrystallization in ethanol removes hydrophobic byproducts. notes structurally related impurities (e.g., dihydrochloride salts), requiring ion-pair chromatography for resolution .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
SAR strategies include:
- Systematic substitution: Varying the o-tolyl group on piperazine or chlorophenyl moiety to assess steric/electronic effects.
- Bioisosteric replacement: Swapping triazolo-pyrazine with imidazo-pyrazine to modulate target affinity. highlights that piperazine-linked analogs enhance receptor binding, while bulkier groups reduce solubility .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values in kinase assays) are addressed by:
- Standardized assay protocols: Fixed ATP concentrations and incubation times.
- Orthogonal validation: Combining enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., HEK293 transfection). emphasizes replicating solubility/stability conditions (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- LogP adjustment: Introducing polar groups (e.g., -OH, -SO₃H) to reduce LogP from ~3.5 to <2.5.
- Prodrug strategies: Esterification of the acetamide moiety to enhance oral bioavailability. notes that piperazine derivatives with methyl groups improve blood-brain barrier penetration, critical for neurological targets .
Q. What in vitro models are suitable for studying neurological mechanisms of action?
- Primary neuronal cultures: Assess neuroprotection against glutamate-induced toxicity.
- Receptor binding assays: Use radiolabeled ligands (e.g., [³H]-spiperone) for dopamine D2/D3 receptor affinity. links triazolo-pyrazine scaffolds to GABAergic modulation, suggesting patch-clamp studies for ion channel effects .
Q. How do structural variations impact in vitro vs. in vivo efficacy discrepancies?
Poor in vivo translation often stems from plasma protein binding or first-pass metabolism . Solutions include:
- Microsomal stability assays: Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
- Formulation optimization: Use lipid nanoparticles to enhance bioavailability. underscores the need for parallel solubility (shake-flask method) and permeability (Caco-2 assay) profiling .
Data Analysis & Validation
Q. What computational tools validate target interactions in the absence of crystallographic data?
- Molecular docking (AutoDock Vina): Predict binding poses to kinase domains (e.g., EGFR, PDB: 1M17).
- MD simulations (GROMACS): Assess complex stability over 100-ns trajectories. While not explicitly covered in evidence, these methods complement in vitro assays (e.g., SPR for binding kinetics) .
Q. How are stability and storage conditions determined for long-term studies?
- Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes.
- HPLC monitoring: Track degradation products (e.g., hydrolysis of the acetamide group).
recommends lyophilization for hygroscopic samples and storage at -20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
